Derivatized Probe 52 Exhibits Sub-Nanomolar P2Y14R Antagonism vs. Benchmark PPTN
A derivative of the 2-phenyl-benzoxazole acetamide scaffold, compound 52, demonstrates a >250-fold improvement in P2Y14R antagonistic activity in a cAMP assay compared to the reference antagonist PPTN [1].
| Evidence Dimension | P2Y14R antagonistic activity (cAMP assay) |
|---|---|
| Target Compound Data | IC50 = 2 nM (for derivative 52) |
| Comparator Or Baseline | PPTN, a previously described P2Y14R antagonist |
| Quantified Difference | >250-fold improvement |
| Conditions | cAMP assay |
Why This Matters
This potency advantage establishes the 2-phenyl-benzoxazole acetamide series as a superior starting point for developing potent P2Y14R chemical probes, offering significantly higher target engagement at lower concentrations.
- [1] Zhou, M., Wang, W., Wang, Z., Wang, Y., Zhu, Y., Lin, Z., ... & Li, H. (2022). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. European Journal of Medicinal Chemistry, 229, 113933. View Source
